Bromocyclobutane
Overview
Description
Synthesis Analysis
Bromocyclobutane synthesis involves multiple methodologies, including organometallic approaches and intramolecular cyclization reactions. Notably, commercially available 1-bromobenzocyclobutene has been utilized in organometallic reactions to yield complex cyclic structures, demonstrating the versatility of bromocyclobutane derivatives in synthesis (Ramakrishna & Sharp, 2003). Additionally, an efficient synthesis of 1,1-dibromocyclobutane derivatives showcases the adaptability of cyclobutane frameworks in chemical synthesis, highlighting simple and feasible methods for obtaining high yields (Yao, Yu-ren, & Jia-jia, 2005).
Molecular Structure Analysis
The molecular structure of bromocyclobutane and its derivatives plays a crucial role in their reactivity and application in synthesis. The cyclobutane ring, often involved in reactions leading to complex cyclic and polycyclic structures, is a focal point for molecular structure analysis. Studies involving diastereoselective synthesis and the creation of quaternary stereocenters within the cyclobutane framework provide insights into the structural aspects that influence reactivity and synthesis outcomes (Eisold & Didier, 2015).
Chemical Reactions and Properties
Bromocyclobutane undergoes various chemical reactions, contributing to the synthesis of diverse molecular structures. For instance, the Cu(I)-catalyzed intramolecular C-C coupling of activated methylene compounds with vinyl halides leads to functionalized alkylidenecyclobutanes, highlighting the compound's utility in ring-closure reactions (Chen, Shi, & Li, 2008). Additionally, photochemical routes have been explored for synthesizing hydroxy derivatives of aminocyclobutane, demonstrating the potential for creating structurally diverse and functionally rich cyclobutane derivatives (Chang et al., 2018).
Physical Properties Analysis
The physical properties of bromocyclobutane, such as boiling point, melting point, and solubility, are influenced by its molecular structure. These properties are essential for determining the compound's behavior in different solvents and reaction conditions, which is crucial for designing and optimizing synthesis protocols. However, detailed analyses focusing specifically on the physical properties of bromocyclobutane in the context of recent scientific research are limited in the provided literature.
Chemical Properties Analysis
Bromocyclobutane's chemical properties, including reactivity with various reagents, stability under different conditions, and participation in cycloaddition reactions, are central to its application in organic synthesis. The compound's ability to engage in diastereoselective and enantioselective reactions, as well as its utility in constructing cyclobutane rings and derivatives, exemplifies its chemical versatility (Boswell et al., 2023).
Scientific Research Applications
1. Microwave Spectrum Analysis
Rothschild and Dailey (1962) explored the microwave spectrum of bromocyclobutane, observing rotational transitions in various isotopic species. They measured rotational constants and provided a set of structural parameters, which are significant in understanding the molecular structure and behavior of bromocyclobutane in different states (Rothschild & Dailey, 1962).
2. Vibrational Spectra and Structure
Durig and Green (1967) conducted a comprehensive study on the vibrational spectra and structure of bromocyclobutane. They recorded infrared spectra in various phases and interpreted these by considering the molecules' symmetry and frequency assignments. This research is crucial for understanding the molecular dynamics and structural characteristics of bromocyclobutane (Durig & Green, 1967).
3. Conformational Analysis
In a study by Rothschild (1966), the existence of different conformers in bromocyclobutane was examined through the temperature dependence of infrared spectra. This research provides insights into the conformational flexibility and energy states of bromocyclobutane molecules (Rothschild, 1966).
4. Thermal Decomposition
King and Gilbert (1980) investigated the thermal unimolecular decomposition of bromocyclobutane. Their findings are significant for understanding the stability and decomposition pathways of this compound under varying temperature conditions (King & Gilbert, 1980).
5. Chemical Synthesis Applications
Research by Ramakrishna and Sharp (2003) demonstrates the utility of bromocyclobutane in chemical synthesis. They showed how it can be converted into various organic compounds, highlighting its versatility in synthetic chemistry applications (Ramakrishna & Sharp, 2003).
6. Spectroscopic Studies for Conformational Stability
Durig et al. (2009) conducted variable temperature infrared spectroscopy studies on bromocyclobutane. Their research offers valuable information on the conformational stability and vibrational assignments of bromocyclobutane, contributing to a deeper understanding of its physical properties (Durig et al., 2009).
Safety And Hazards
Bromocyclobutane is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be used only in well-ventilated areas and personal protective equipment should be worn when handling it .
Future Directions
While specific future directions for Bromocyclobutane were not found in the search results, it’s worth noting that similar compounds, such as Bicyclobutanes, have seen a resurgence of interest due to their potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature . They have transitioned from curiosities of physical organic chemistry to modular building blocks for synthesis .
properties
IUPAC Name |
bromocyclobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c5-4-2-1-3-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVUSQIDCZRUKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196010 | |
Record name | Bromocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromocyclobutane | |
CAS RN |
4399-47-7 | |
Record name | Bromocyclobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4399-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromocyclobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004399477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromocyclobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromocyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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